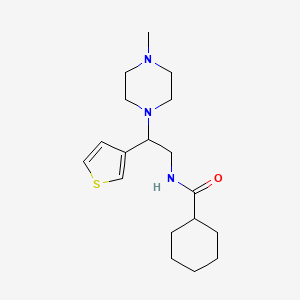
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide, also known as MTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. MTEC is a cyclic amide that has a unique chemical structure that makes it suitable for different research purposes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide and related compounds exhibit promising anticancer properties. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, including similar compounds, demonstrating their potential in anticancer applications. Their study highlighted the binding characteristics of these novel compounds, including their interaction with Human Serum Albumin (HSA) and the molecular distance between donor (HSA) and acceptor (thiophene-2-carboxaldehyde derivatives) (Shareef et al., 2016).
Antibacterial and Antifungal Activity
Compounds from the family of thiophene-2-carboxaldehyde derivatives, closely related to the query compound, have shown significant antibacterial and antifungal activities. The synthesis and evaluation of these compounds, as discussed by Shareef et al. (2016), suggest their less toxic nature and potential application in treating bacterial and fungal infections (Shareef et al., 2016).
Antimicrobial Activity
A study by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include similar structural features, revealed good to moderate antimicrobial activity against various microorganisms. This indicates the potential of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide in antimicrobial applications (Başoğlu et al., 2013).
Tuberculostatic Activity
Similar compounds, particularly phenylpiperazine derivatives, have been evaluated for their tuberculostatic activity. Foks et al. (2004) synthesized and tested various derivatives for their minimum inhibiting concentrations (MIC) against tuberculosis, indicating the potential use of the compound for tuberculosis treatment (Foks et al., 2004).
Antipsychotic Activity
A series of compounds, including 4-(4-methylpiperazin-1-yl)thieno derivatives, were synthesized and evaluated for their neu-roleptic activity. Kohara et al. (2002) identified certain derivatives that demonstrated potent antipsychotic activity, suggesting potential psychiatric applications of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide (Kohara et al., 2002).
Local Anesthetic and Antiarrhythmic Activity
Al-Obaid et al. (1998) synthesized derivatives of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, structurally similar to the query compound, demonstrating local anesthetic and antiarrhythmic activities. This suggests the potential application of the compound in local anesthesia and antiarrhythmia treatments (Al-Obaid et al., 1998).
Fluorescent Probes for Metal Ions and Amino Acids
Guo et al. (2014) developed polythiophene-based conjugated polymers for detecting metal ions and amino acids in solutions. These polymers, which include structures similar to the query compound, showed high selectivity and sensitivity, indicating their potential as fluorescent probes (Guo et al., 2014).
Hepatic Metabolism in Cancer Treatment
Ballard et al. (2007) studied MK-0457, an Aurora kinase inhibitor for cancer treatment that shares structural similarity with the query compound. They focused on its hepatic metabolism, indicating the significance of understanding the metabolic pathways of such compounds in cancer therapies (Ballard et al., 2007).
Serotonin 5-HT1A Receptor Antagonism
Forster et al. (1995) explored WAY-100635, a compound structurally related to the query compound, as a silent serotonin 5-HT1A receptor antagonist. This indicates potential applications in neuropsychiatric disorder treatments (Forster et al., 1995).
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h7,12,14-15,17H,2-6,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNAHGMRIROAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)
![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)
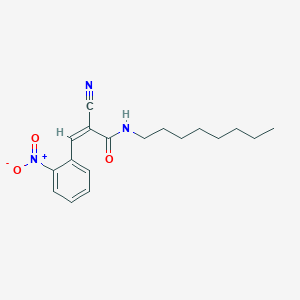
![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)
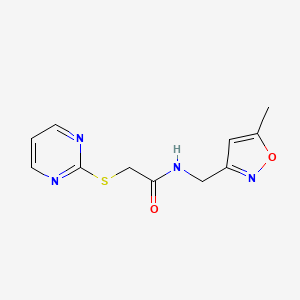
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)
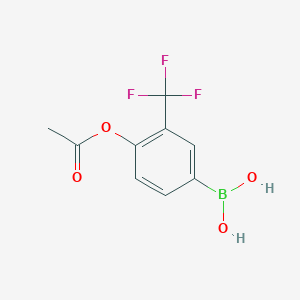
![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)
![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)

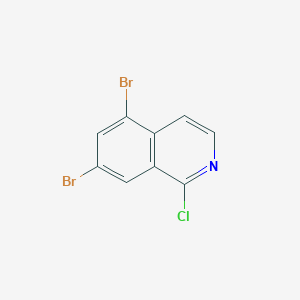
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)
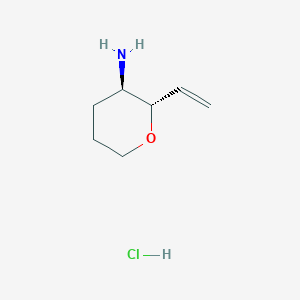
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)